2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide
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Overview
Description
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a molecular formula of C20-H23-N7-O4-S and a molecular weight of 457.56 . This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of nitriles and azides, often using sodium azide as the azide source in conjunction with an ammonium halide in dipolar aprotic solvents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted tetrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the presence of electron-donating and electron-withdrawing groups on the phenyl rings can modulate its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-5-acetic acid: A simpler tetrazole derivative with similar chemical properties but lacking the additional phenyl and ethoxy groups.
5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group, used in similar applications but with different reactivity due to the absence of methoxy and ethoxy substituents.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (ethoxy) groups allows for fine-tuning of its properties for targeted applications .
Properties
CAS No. |
94771-98-9 |
---|---|
Molecular Formula |
C20H23N7O4S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C20H23N7O4S/c1-4-31-15-8-6-14(7-9-15)21-20(32)24-22-18(28)12-27-25-19(23-26-27)13-5-10-16(29-2)17(11-13)30-3/h5-11H,4,12H2,1-3H3,(H,22,28)(H2,21,24,32) |
InChI Key |
OEYCFBCKOWTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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